molecular formula C11H8N2S B182960 6-Phenylimidazo[2,1-b]thiazole CAS No. 7008-63-1

6-Phenylimidazo[2,1-b]thiazole

Cat. No.: B182960
CAS No.: 7008-63-1
M. Wt: 200.26 g/mol
InChI Key: DYYKAVHVTLJEOH-UHFFFAOYSA-N
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Description

6-Phenylimidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound features an imidazo[2,1-b]thiazole core with a phenyl group attached at the 6-position. The imidazo[2,1-b]thiazole scaffold is known for its broad spectrum of biological activities, making it a valuable structure in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 6-Phenylimidazo[2,1-b]thiazole is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.

Mode of Action

This compound interacts with EGFR, inhibiting its activity . This interaction results in the inhibition of the downstream signaling pathways that are responsible for cell proliferation. The compound’s mode of action is primarily through competitive inhibition, where it competes with the natural ligand (EGFR) for the binding site on the receptor.

Biochemical Pathways

The interaction of this compound with EGFR affects several biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival. By inhibiting EGFR, this compound prevents the activation of this pathway, leading to reduced cell proliferation .

Result of Action

The result of this compound’s action is a decrease in cell proliferation, particularly in cancer cells that overexpress EGFR . This makes it a potential candidate for the treatment of cancers that are characterized by EGFR overexpression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with α-bromoacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazo[2,1-b]thiazole ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors. This method allows for the efficient production of the compound by minimizing reaction times and improving yields. The use of continuous flow reactors also facilitates the scaling up of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Phenylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its potential as an anticancer agent, particularly against breast and liver cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

6-Phenylimidazo[2,1-b]thiazole can be compared with other imidazo[2,1-b]thiazole derivatives, such as:

  • 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole
  • 6-(4-Bromophenyl)imidazo[2,1-b]thiazole
  • 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence their biological activities and chemical properties. For example, the 4-chlorophenyl derivative has shown higher anticancer activity compared to the parent compound .

Properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYKAVHVTLJEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CSC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313170
Record name 6-Phenylimidazo[2,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7008-63-1
Record name 6-Phenylimidazo(2,1-b)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenylimidazo[2,1-b]thiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Phenylimidazo[2,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-PHENYLIMIDAZO(2,1-B)THIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5LX2B3UE5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 6-phenylimidazo[2,1-b]thiazole is C11H8N2S, and its molecular weight is 200.26 g/mol.

A: Researchers frequently utilize 1H NMR, 13C NMR, FTIR, and mass spectrometry to elucidate the structure of this compound derivatives. [, ]

A: Studies have shown that substitutions at different positions of the this compound scaffold can significantly impact its biological activity. For instance, introducing various substituents at the 5-position has yielded derivatives with notable antimicrobial activity against a range of bacteria and fungi. [] Additionally, incorporating specific groups, such as 2-hydroxybenzylidene and carbohydrazide, at the 3-position has led to the development of fluorescence probes with high sensitivity and selectivity towards specific metal ions like In3+ and Cr3+. []

A: Research has identified various biological activities associated with this class of compounds. Derivatives have demonstrated antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Staphylococcus epidermidis, and Trichophyton mentagrophytes. [] Furthermore, certain derivatives exhibited antimycobacterial activity against Mycobacterium tuberculosis. []

A: Yes, research has explored the immunomodulatory potential of metal complexes derived from (-)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole (levamisole). Studies on mice and rats revealed that the incorporation of metals like Zn(II) into the complex could enhance the immunomodulating activity compared to the uncomplexed levamisole. []

A: While the exact mechanisms of action for all derivatives are still under investigation, studies suggest that some this compound derivatives could potentially exert their effects through inhibition of mitochondrial NADH dehydrogenase. [] Additionally, the ability of certain derivatives to form aggregates with human serum albumin suggests a potential influence on protein structure and function. []

A: Yes, computational chemistry tools have been employed to gain insights into the properties and behavior of these compounds. Density functional theory (DFT) and time-dependent DFT (TDDFT) calculations have been used to understand the binding modes, electronic properties, and spectroscopic characteristics of this compound-based fluorescence probes. []

ANone: The provided research papers primarily focus on the biological activities and analytical aspects of this compound and its derivatives. There is limited information available regarding their catalytic properties or applications in the provided abstracts.

A: Gas-liquid chromatography (GLC) has been successfully employed for the determination of residues of levamisole, a derivative of this compound, in bovine milk. [] The method involves extraction from milk, purification, and quantification using GLC with an alkali flame ionization detector. []

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